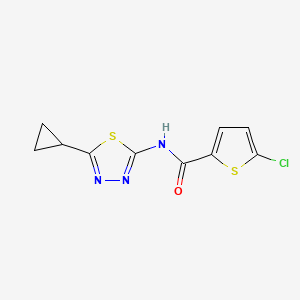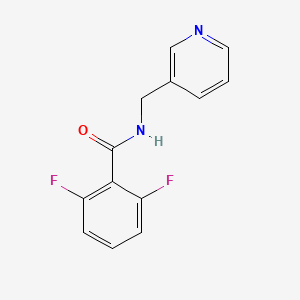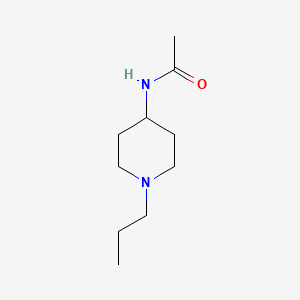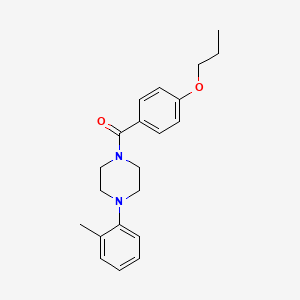
1-(2-methylphenyl)-4-(4-propoxybenzoyl)piperazine
説明
1-(2-methylphenyl)-4-(4-propoxybenzoyl)piperazine, commonly known as MPBP, is a piperazine derivative that has been extensively studied for its pharmacological properties. This compound belongs to the class of psychoactive substances and has been found to have potential therapeutic applications in the treatment of various neurological disorders.
作用機序
MPBP acts as an SSRI by inhibiting the reuptake of serotonin in the brain, which increases the concentration of serotonin in the synaptic cleft. This leads to an increase in serotonin signaling, which is thought to be responsible for its therapeutic effects. MPBP also acts as a serotonin receptor agonist, which further enhances its therapeutic potential.
Biochemical and Physiological Effects:
MPBP has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in mood regulation. MPBP has also been shown to have anxiolytic and antipsychotic effects, which make it a potential treatment for anxiety and schizophrenia.
実験室実験の利点と制限
MPBP has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, which makes it easy to obtain and use in experiments. MPBP also has a well-defined mechanism of action, which makes it a useful tool for studying the role of serotonin in the brain. However, MPBP also has some limitations for use in lab experiments. It is a psychoactive compound that can affect behavior and cognition, which can complicate the interpretation of results. MPBP also has potential side effects, which can affect the health and well-being of experimental subjects.
将来の方向性
There are several future directions for research on MPBP. One area of research is to further investigate its potential therapeutic applications in the treatment of mood disorders, anxiety, and schizophrenia. Another area of research is to study the long-term effects of MPBP on brain function and behavior. Additionally, researchers could investigate the potential side effects of MPBP and develop strategies to mitigate them. Finally, researchers could investigate the use of MPBP as a tool for studying the role of serotonin in the brain and its relationship to behavior and cognition.
Conclusion:
In conclusion, MPBP is a piperazine derivative that has potential therapeutic applications in the treatment of various neurological disorders. It acts as an SSRI and a serotonin receptor agonist, which makes it a promising candidate for the treatment of mood disorders, anxiety, and schizophrenia. MPBP has several advantages for use in lab experiments, but also has potential side effects that need to be considered. There are several future directions for research on MPBP, which could lead to new insights into its therapeutic potential and its role in brain function and behavior.
科学的研究の応用
MPBP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a serotonin receptor agonist, which makes it a promising candidate for the treatment of mood disorders. MPBP has also been shown to have anxiolytic and antipsychotic properties, which make it a potential treatment for anxiety and schizophrenia.
特性
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-(4-propoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-16-25-19-10-8-18(9-11-19)21(24)23-14-12-22(13-15-23)20-7-5-4-6-17(20)2/h4-11H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOQMNPOLCJNSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



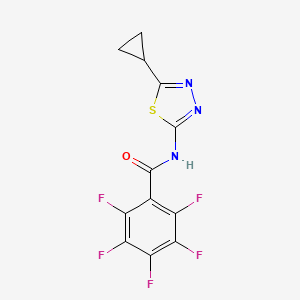
![methyl 5-ethyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4431921.png)
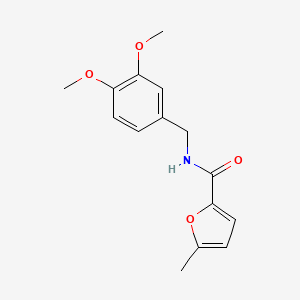

![1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4431936.png)
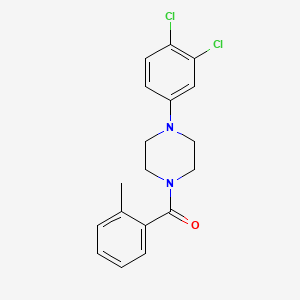
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-isoxazolecarboxamide](/img/structure/B4431946.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4431951.png)

![1-[(5-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4431965.png)
